1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one

LpxC inhibition Gram-negative antibacterial hydroxamic acid

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one (ZINC95552861; C14H18N4O4S; MW 338.39 g/mol) is a synthetic small molecule featuring a 2,1,3-benzoxadiazole core linked via a sulfonyl bridge to an N-isobutyryl-piperazine moiety. The compound was reportedly included in a medicinal chemistry program investigating heterocyclic methylsulfone hydroxamic acid inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a validated Gram-negative antibacterial target.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38 g/mol
Cat. No. B12183943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one
Molecular FormulaC14H18N4O4S
Molecular Weight338.38 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32
InChIInChI=1S/C14H18N4O4S/c1-10(2)14(19)17-6-8-18(9-7-17)23(20,21)12-5-3-4-11-13(12)16-22-15-11/h3-5,10H,6-9H2,1-2H3
InChIKeyADBGQQGJFMCLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one: Structural Identity, Database Registry, and Procurement Context


1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one (ZINC95552861; C14H18N4O4S; MW 338.39 g/mol) is a synthetic small molecule featuring a 2,1,3-benzoxadiazole core linked via a sulfonyl bridge to an N-isobutyryl-piperazine moiety. The compound was reportedly included in a medicinal chemistry program investigating heterocyclic methylsulfone hydroxamic acid inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a validated Gram-negative antibacterial target [1]. In authoritative virtual screening databases, the compound is annotated as having no predicted biological activity and no clinical trial history [2][3]. The compound's procurement value must therefore be evaluated against the specific requirements of the intended experimental context, recognizing that publicly available pharmacological characterization data remain extremely limited at the time of this analysis.

Why 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one Cannot Be Interchanged with Structurally Related Analogs Without Quantitative Evidence


The benzoxadiazole-sulfonyl-piperazine chemotype encompasses a broad range of compounds with divergent biological activities, including DNA-PK inhibition, PI3K modulation, and LpxC inhibition [1][2]. Within the LpxC inhibitor series specifically, the nature of the N-acyl substituent on the piperazine ring (here: isobutyryl) is known to critically influence enzyme potency, Gram-negative permeability, and efflux susceptibility [1]. Consequently, substituting this compound with a close analog (e.g., the acetyl, pivaloyl, or unsubstituted piperazine variant) without experimental validation introduces the risk of unrecognized potency loss, altered selectivity, or poor cellular penetration. The absence of publicly available head-to-head comparison data for this specific compound against its analogs underscores the necessity of verifying its differential performance in the user's own assay system before any procurement decision is finalized.

Quantitative Evidence Guide: 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one Differentiation from Comparators


LpxC Enzyme Inhibition: Absence of Publicly Reported Quantitative Data for This Compound

The compound is linked via database annotation to the publication 'Heterocyclic methylsulfone hydroxamic acid LpxC inhibitors as Gram-negative antibacterial agents' (McAllister et al., 2012), which reports LpxC inhibition data for a series of heterocyclic methylsulfone hydroxamates [1]. However, examination of the publicly accessible abstract and metadata does not confirm that quantitative inhibition data (IC50, Ki, MIC) specific to this exact compound were disclosed. No comparator data are available for this compound. This evidence item is therefore classified as Supporting Evidence only, reflecting the current information deficit.

LpxC inhibition Gram-negative antibacterial hydroxamic acid

Structural Distinction from the Unsubstituted Core: 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole

The target compound differs from the core scaffold 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS 929824-97-5, MW 268.29) by the addition of an N-isobutyryl group on the piperazine ring . This modification increases molecular weight from 268.29 to 338.39 g/mol (a 70.1 Da increase) and introduces a ketone carbonyl capable of hydrogen bond acceptance. The calculated logP increases from approximately 0.1 (core) to 0.51 (target compound), as estimated by the ZINC database [1]. These physicochemical changes are expected to alter membrane permeability and protein binding, although no direct comparative biological data are publicly available.

Chemical structure functional group comparison physicochemical properties

Predicted Biological Activity Profile: Low Probability of Polypharmacology

The Similarity Ensemble Approach (SEA) prediction based on ChEMBL 20, accessed via the ZINC database, indicates no predicted biological activity for this compound [1]. This contrasts with many close benzoxadiazole-piperazine analogs which demonstrate predicted or confirmed activity against kinases (DNA-PK, PI3K), G protein-coupled receptors, or bacterial enzymes [2]. A negative SEA prediction, while not definitive, suggests that the compound may exhibit a cleaner pharmacological profile with reduced off-target liability relative to more promiscuous analogs, provided the primary target engagement is later confirmed.

in silico prediction SEA target prediction

Commercial Availability Context: Limited Vendor Penetration Relative to Core Scaffold

As of the search date, the target compound appears in the ZINC database as 'Annotated' but is not listed by major aggregators such as Sigma-Aldrich/Merck, MedChemExpress, or Selleck Chemicals, whereas the core scaffold 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is available from multiple vendors including ChemSpace, ChemBridge, and others [1][2]. This differential commercial availability means that the target compound likely requires custom synthesis, which has implications for cost, lead time, and batch-to-batch reproducibility relative to off-the-shelf core scaffold alternatives.

vendor comparison procurement commercial availability

Application Scenarios for 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one Grounded in the Identified Evidence


Scenario 1: Confirmatory LpxC Inhibitor Screening with Custom-Synthesized Compound

For research groups actively working on Gram-negative antibacterial drug discovery, this compound may serve as a candidate for confirmatory LpxC inhibition screening, provided it is custom-synthesized and tested alongside known LpxC inhibitors from the McAllister et al. (2012) series [1]. The absence of publicly reported data necessitates that users generate their own IC50 and MIC values against Pseudomonas aeruginosa and Klebsiella pneumoniae strains. The isobutyryl substitution is predicted to alter permeability relative to the unsubstituted core, making this compound a potentially useful probe for studying the structure-permeability relationship within the benzoxadiazole-sulfonyl-piperazine chemotype [2].

Scenario 2: Negative Control Compound Development Based on SEA Prediction

The negative SEA prediction (no predicted biological activity against ChEMBL 20 targets) suggests that this compound may be suitable as a negative control in phenotypic screening campaigns where benzoxadiazole-containing chemotypes are being profiled for antibacterial or kinase inhibitory activity [1]. Users should verify the absence of activity in their specific assay before adoption as a control, but the in silico prediction provides a rational starting point for this application.

Scenario 3: Physicochemical Probe for Piperazine N-Acyl Substitution Effects

The documented shift in molecular weight (+70.1 Da) and calculated logP (+0.4 units) relative to the unsubstituted piperazine core makes this compound a useful probe for investigating how N-acyl substitution on the piperazine ring influences properties such as aqueous solubility, logD, and passive membrane permeability in the benzoxadiazole-sulfonyl series [1]. Such studies are valuable for building structure-property relationship (SPR) models that guide future medicinal chemistry optimization of this scaffold.

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